molecular formula C18H20FN3O3 B2935476 3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide CAS No. 2034502-07-1

3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide

Cat. No.: B2935476
CAS No.: 2034502-07-1
M. Wt: 345.374
InChI Key: RSPCCAVYDXICEI-SHTZXODSSA-N
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Description

3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide ( 2034502-07-1) is a synthetic small molecule with a molecular formula of C18H20FN3O3 and a molecular weight of 345.37 g/mol . This reagent features a trans-configured cyclohexyl core, which serves as a central scaffold linking a 3-methoxybenzamide group to a 5-fluoropyrimidine moiety via an ether linkage . The presence of the fluoropyrimidine group is of significant interest in medicinal chemistry, as this structural motif is commonly investigated in the development of kinase inhibitors and other targeted therapeutic agents . The compound has a calculated topological polar surface area of 73.3 Ų and a calculated logP of 2.9, properties that suggest its potential for cell permeability . With one hydrogen bond donor and six hydrogen bond acceptors, this molecule is a valuable chemical tool for researchers exploring structure-activity relationships in drug discovery, particularly in the design and screening of novel bioactive compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-24-16-4-2-3-12(9-16)17(23)22-14-5-7-15(8-6-14)25-18-20-10-13(19)11-21-18/h2-4,9-11,14-15H,5-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPCCAVYDXICEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Methoxybenzamide Intermediate: This step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride, which is then reacted with an amine to produce 3-methoxybenzamide.

    Synthesis of the Fluoropyrimidine Intermediate: This involves the reaction of 5-fluoropyrimidine with an appropriate halogenating agent to introduce the fluorine atom.

    Coupling Reaction: The final step involves the coupling of the methoxybenzamide intermediate with the fluoropyrimidine intermediate in the presence of a base and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituents on the Benzamide Ring

The 3-methoxy group on the benzamide core is a key pharmacophore. Modifications to this moiety significantly alter activity:

  • 2,3-Dimethoxy Analogue: describes a compound with an additional methoxy group at position 2.
  • Methoxy-Free Analogues : Compounds like SBI-0206965 () lack methoxy groups but retain pyrimidine linkages, suggesting the methoxy group in the target compound contributes to target binding specificity .

Heterocyclic Moieties and Substituents

The 5-fluoropyrimidin-2-yloxy group distinguishes the target compound from analogues:

  • Pyrimidine Positional Isomers : highlights a compound with a pyrimidin-4-yloxy substituent. The 2-yloxy position in the target may offer better conformational alignment with target enzymes compared to 4-yloxy derivatives .
  • Non-Pyrimidine Heterocycles: and describe compounds with pyrazine or oxazolo substituents. These heterocycles may reduce affinity for pyrimidine-binding pockets but introduce novel interactions .

Cyclohexyl Group Configuration

The trans-(1r,4r) cyclohexyl configuration is conserved in multiple analogues (e.g., ), suggesting its importance in maintaining optimal spatial orientation for target engagement.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 3-methoxy group in the target compound balances solubility and membrane penetration. Dimethoxy analogues () may exhibit higher logP values, risking solubility issues .
  • Metabolic Stability : Fluorine on the pyrimidine ring (target compound) enhances resistance to oxidative metabolism compared to bromine () or unsubstituted pyrimidines .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Benzamide Substituents Heterocycle & Substituents Cyclohexyl Configuration Key Differences vs. Target
Target Compound 3-methoxy 5-fluoropyrimidin-2-yloxy (1r,4r) Reference compound
2,3-Dimethoxy Analogue () 2,3-dimethoxy 5-fluoropyrimidin-2-yloxy (1r,4r) Increased lipophilicity
SBI-0206965 () None (N-methyl) 5-bromopyrimidin-4-yloxy None (methyl) Reduced metabolic stability
EP 3 532 474 Compound () 5-fluoro Pyrimidin-4-yloxy + triazolo Varied Different heterocycle positioning

Research Findings and Implications

  • Stereochemical Specificity : The (1r,4r) cyclohexyl configuration is critical, as seen in multiple patents (). Deviations likely disrupt target binding .
  • Fluorine’s Role : The 5-fluoro substituent on pyrimidine enhances both binding affinity (via electron-withdrawing effects) and metabolic stability, making it superior to bromine or hydrogen .
  • Methoxy as a Pharmacophore : The 3-methoxy group is a conserved feature in active analogues (e.g., ), suggesting its role in π-π stacking or hydrogen bonding .

Biological Activity

3-Methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structural framework comprising a methoxy group, a fluoropyrimidine moiety, and a cyclohexylbenzamide backbone. The combination of these functional groups may confer distinct chemical reactivity and biological properties that warrant investigation.

  • Molecular Formula: C18H20FN3O3
  • Molecular Weight: 345.4 g/mol
  • CAS Number: 2034502-07-1

The compound's structure allows for diverse interactions with biological macromolecules, making it a valuable candidate for pharmacological studies.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways and targets remain to be elucidated through further research.

Antiviral Activity

Studies have indicated that derivatives of benzamide, including those similar to this compound, exhibit antiviral properties. For instance, research on related compounds has shown effectiveness against Hepatitis B virus (HBV), where the mechanism involves increasing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .

Anti-Cancer Potential

Preliminary investigations into the cytotoxic effects of similar compounds have revealed potential anti-cancer activities. For example, certain benzamide derivatives have demonstrated selective cytotoxicity against tumor cell lines while sparing normal cells . This selectivity is crucial for developing therapies that minimize side effects in cancer treatment.

Case Studies and Research Findings

StudyFindings
Study on Anti-HBV Activity A derivative of benzamide demonstrated IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains .
Cytotoxicity Assessment Related benzamide compounds showed varying degrees of cytotoxicity against different human tumor cell lines, indicating potential for further development in oncology .

Synthetic Routes and Applications

The synthesis of this compound typically involves several steps, including the formation of key intermediates from methoxybenzoic acid and fluoropyrimidine derivatives. The compound serves as a building block for more complex molecules in medicinal chemistry and may be explored for anti-inflammatory and anticancer applications.

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